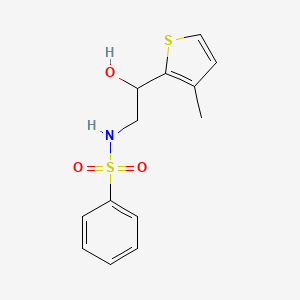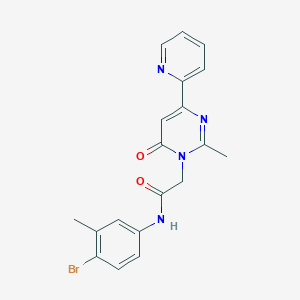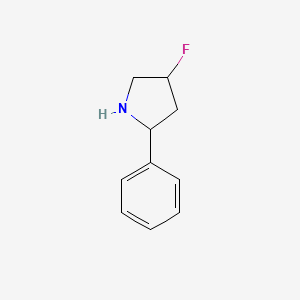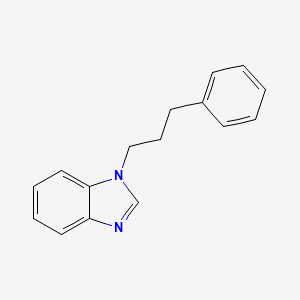
N1-cyclopentyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cyclopentyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H29FN4O2 and its molecular weight is 376.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Synthesis
Crystal Structure Analysis
Studies have been conducted on similar compounds to determine their crystal structures, aiding in understanding their conformation and chemical behavior. For example, the analysis of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole has provided insights into its conformation, which is crucial for designing compounds with desired biological activities (Ozbey, Kuş, & Göker, 2001).
Synthetic Routes
Research on the synthesis of similar compounds offers valuable insights into developing novel synthetic methodologies that can be applied to a wide range of chemical entities. The preparation of 1-Methyl-3-Phenylpiperazine from ethyl α-Bromophenylacetate and ethylenediamine presents a methodological approach that could be adapted for synthesizing structurally related compounds (Yan Zhao-huaa, 2012).
Biological Activities and Applications
Antimicrobial and Antitubercular Activities
The search for new antimicrobial and antitubercular agents has led to the synthesis and evaluation of fluorinated compounds and piperazine derivatives. For instance, certain fluoroquinolone derivatives have shown promising antimycobacterial and cytotoxic activities, highlighting their potential as therapeutic agents against tuberculosis and other bacterial infections (Sheu et al., 2003).
Neurokinin-1 Receptor Antagonists
Compounds containing piperazine units have been explored for their potential in treating various psychiatric disorders. A specific compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, is a high-affinity, orally active neurokinin-1 receptor antagonist with significant implications for treating depression and emesis (Harrison et al., 2001).
Cancer Therapeutics
The development of kinase inhibitors targeting EGFR mutations showcases the application of compounds with methylpiperazin-1-yl groups in oncology. Structural optimization of such compounds has led to new classes of reversible kinase inhibitors with significant antitumor potency, exemplifying their importance in treating non-small-cell lung cancer (Yang et al., 2012).
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN4O2/c1-24-10-12-25(13-11-24)18(15-6-8-16(21)9-7-15)14-22-19(26)20(27)23-17-4-2-3-5-17/h6-9,17-18H,2-5,10-14H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPNTFAIRQYCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2927429.png)
![2,5-Dimethyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2927431.png)


![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2927436.png)
![Methyl 2-{2-[2-(3-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2927439.png)

![Tert-butyl 2-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B2927442.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2927445.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2927447.png)

![5-(3,5-dimethylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2927449.png)

